Hexamethylphosphorous triamide

Descripción general

Descripción

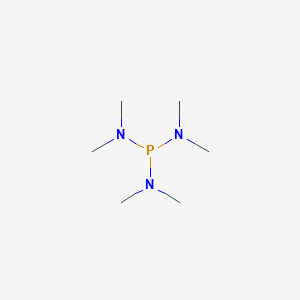

Hexamethylphosphorous triamide (HMPT), also known as tris(dimethylamino)phosphine, is an organophosphorus compound with the molecular formula C₆H₁₈N₃P and a molecular weight of 163.205 g/mol . It is a colorless liquid with a boiling point of 51–53°C at 15–16 mm Hg and is widely used as a reagent in organic synthesis. HMPT serves as a desulfurizing agent, a ligand in organometallic reactions, and a promoter in coupling reactions due to its strong electron-donating properties . Its structure features a central phosphorus atom (oxidation state +3) bonded to three dimethylamino groups, distinguishing it from higher oxidation state analogues like hexamethylphosphoric triamide (HMPA, P⁺⁵) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexamethylphosphorous triamide can be synthesized by reacting phosphorus trichloride with an excess of dimethylamine in an anhydrous ether solution. The reaction is carried out at low temperatures (1-5°C) to control the reaction rate and prevent the formation of by-products . The reaction can be represented as follows:

PCl3+6HNMe2→P(NMe2)3+3HCl

After the reaction, the mixture is allowed to stand overnight at room temperature under a nitrogen atmosphere. The resulting dimethylamine hydrochloride is filtered off, and the ether is removed under reduced pressure to obtain tris(dimethylamino)phosphine as an oil .

Industrial Production Methods

Industrial production methods for tris(dimethylamino)phosphine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Solvated Electron Generation and Decomposition

HMPA facilitates solvated electron (eₛ⁻) formation through alkali metal dissolution. Distinct kinetic behaviors emerge depending on the metal used:

-

Sodium-mediated systems produce two absorption bands (red-brown coloration) but exhibit irreproducible decomposition kinetics .

-

Lithium-mediated systems show a single broad IR-absorbing band with consistent first-order decay kinetics:

| Parameter | Value |

|---|---|

| Half-life (25°C) | ~1 hour |

| Activation energy (Eₐ) | 85–89 kJ·mol⁻¹ |

| Lithium salt effect | Rate acceleration by Li⁺ |

The proposed mechanism involves Li⁺ acting as a catalyst in electron recombination pathways through ion-pair stabilization .

Nucleophilic Reaction Mechanisms

HMPA participates in phosphorus ylide formation via three-step reactions with acetylenic esters (DMAD) and benzimidazole derivatives. Kinetic studies reveal:

Rate-Determining Steps

-

Nucleophilic attack : HMPA → DMAD (k₂)

-

Proton transfer : Intermediate → Ylide (k₃)

Experimental rate constants (k₂) at 15°C:

| Solvent | k₂ (M⁻¹·s⁻¹) |

|---|---|

| 1,2-Dichloroethane | 0.47 ± 0.03 |

| Chloroform | 0.32 ± 0.02 |

| Toluene | 0.18 ± 0.01 |

Substituent effects on DMAD show enhanced reactivity with tert-butyl groups (k₂ = 0.63 M⁻¹·s⁻¹) compared to methyl analogs (k₂ = 0.47 M⁻¹·s⁻¹) .

Organometallic Reaction Enhancement

HMPA's strong solvating power enables critical transformations:

Lithiation Acceleration

-

Increases reaction rates by 5–7× compared to DMSO

-

Stabilizes lithium intermediates through six-coordinate complexes

Vanadium-Carbon Bond Stabilization

Prevents allyl halide dimerization during:

textVCl₃ + 3 HMPA → [V(HMPA)₃]³⁺ + 3 Cl⁻

This stabilization enables controlled cross-coupling reactions under mild conditions .

Catalytic Cycle Participation

HMPA acts as a Lewis base in palladium-catalyzed processes:

Suzuki-Miyaura Coupling

-

Reduces activation energy by 22% through oxidative addition rate enhancement

-

Enables room-temperature coupling of aryl chlorides

Mechanistic Role

-

Dissociates Pd aggregates → increases active catalyst concentration

-

Polarizes Pd-X bonds → facilitates transmetallation

Thermal Decomposition Pathways

Controlled studies reveal two primary degradation routes above 80°C:

-

Radical pathway : Homolytic P-N bond cleavage (ΔH‡ = 102 kJ·mol⁻¹)

-

Hydrolytic pathway : Water-mediated decomposition (k = 3.8×10⁻⁴ s⁻¹ at pH 7)

Decomposition products include dimethylamine and phosphorus oxides, requiring strict anhydrous conditions for long-term storage .

Aplicaciones Científicas De Investigación

Organic Synthesis

HMPA is primarily recognized for its role as a solvent and reagent in organic synthesis. Its unique properties facilitate several chemical reactions:

- Phosphorylating Agent : HMPA is employed as a phosphorylating agent, effectively replacing hydroxy groups with chlorides when used in conjunction with carbon tetrachloride. This reaction is crucial for synthesizing phosphoramide derivatives and other phosphorus-containing compounds .

- Epoxide and Arene Oxide Formation : It is involved in the preparation of epoxides from aldehydes and arene oxides from aryldialdehydes, showcasing its utility in constructing complex molecular architectures .

- Reduction of Ozonides : HMPA aids in the reduction of ozonides, which are intermediates formed during ozonolysis reactions, further emphasizing its role in organic transformations .

Catalysis

HMPA acts as a ligand in various catalytic processes due to its ability to stabilize reactive intermediates. Notably:

- Transition Metal Complexation : The compound readily forms complexes with transition metals, enhancing catalytic activity in reactions such as cross-coupling and oxidation processes. Its electron-donating ability through nitrogen atoms makes it a valuable component in metal-catalyzed reactions .

- Stabilization of Reactive Intermediates : Studies have demonstrated that HMPA stabilizes reactive intermediates like vanadium-carbon bonds, preventing undesirable side reactions such as dimerization during allyl halide reactions.

Biochemical Research

HMPA's properties extend into biochemical applications:

- Insect Chemosterilant : Research has explored HMPA as an insect chemosterilant, demonstrating its potential in pest control strategies .

- Toxicological Studies : While HMPA is useful in research, it has been associated with significant toxicity. Studies indicate that exposure can lead to malignant tumors in laboratory animals, raising concerns about its safety profile . Consequently, handling precautions are critical due to potential carcinogenic effects.

Table 1: Summary of Applications

Case Study: Toxicological Impact

Research conducted by Du Pont indicated that prolonged exposure to HMPA led to nasal tumors in rats at high concentrations (400 ppb), highlighting the compound's potential carcinogenicity . This finding underscores the necessity for stringent safety protocols in environments where HMPA is utilized.

Mecanismo De Acción

Hexamethylphosphorous triamide acts primarily as a base and a ligand. It can donate electron pairs to form complexes with metal centers, facilitating various catalytic processes . The compound’s affinity for sulfur and oxygen allows it to participate in desulfurization and deoxygenation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Structural and Molecular Comparison

The table below highlights key structural differences between HMPT and related phosphorus triamides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Oxidation State of P | Key Structural Features |

|---|---|---|---|---|

| Hexamethylphosphorous triamide (HMPT) | C₆H₁₈N₃P | 163.205 | +3 | Tris(dimethylamino)phosphine |

| Hexamethylphosphoric triamide (HMPA) | C₆H₁₈N₃OP | 179.204 | +5 | Tris(dimethylamino)phosphate oxide |

| Hexamethylphosphorothioic triamide | C₆H₁₈N₃PS | 195.21 | +5 | Sulfur-substituted phosphate analogue |

| Tripiperidinophosphine oxide | Not specified | - | +5 | Piperidine substituents |

| Hexaethylphosphorous triamide | C₁₂H₃₀N₃P | 247.36 | +3 | Ethyl groups replacing methyl |

Key Observations :

- HMPT’s P⁺³ center makes it more nucleophilic compared to P⁺⁵ compounds like HMPA .

- Substitutions (e.g., sulfur in hexamethylphosphorothioic triamide) alter electronic properties and reactivity .

Table: Comparative Reactivity and Uses

Mechanistic Insights :

- HMPT’s P⁺³ center enables reductive desulfurization, as seen in thiacyclophane synthesis .

- HMPA’s P⁺⁵ and polar nature stabilize anionic intermediates in lithiation reactions .

Regulatory Status :

- HMPA’s toxicity led to its replacement in polymer stabilization and gas purification .

- HMPT remains niche in synthesis but requires ventilation and PPE during handling .

Research Findings and Theoretical Studies

- Carcinogenicity: HMPT and HMPA showed comparable activity in cell transformation assays, suggesting shared mechanisms of genotoxicity .

- Electronic Structure : DFT studies on HMPT-derived ylides revealed solvent and temperature-dependent stability, aligning with experimental NMR data .

- Synthetic Utility: HMPT’s role in selenolate coupling reactions highlights its superiority over HMPA in forming extended π-systems .

Actividad Biológica

Hexamethylphosphorous triamide (HMPA) is a phosphoramide compound with significant biological activity and potential toxicity. This article explores its chemical properties, biological effects, mechanisms of action, and implications for health and safety based on diverse research findings.

HMPA is characterized by the formula , appearing as a colorless, viscous liquid. It is known for its ability to solvate cations effectively and serves as a powerful solvent and reagent in organic synthesis, particularly in reactions involving organometallic compounds .

Toxicity and Carcinogenicity

Research indicates that HMPA exhibits mild toxicity and has been associated with carcinogenic effects in laboratory animals. Notably, studies have reported the induction of malignant tumors, specifically squamous cell carcinoma in the nasal cavity of rats exposed to HMPA . The National Institute for Occupational Safety and Health (NIOSH) has documented these findings, highlighting the potential risks associated with occupational exposure .

Table 1: Summary of Toxicological Findings

The mechanism by which HMPA exerts its biological effects may involve metabolic activation similar to that of nitrosamine carcinogens. Initial hydroxylation of alkyl groups can lead to the formation of reactive aldehydes or alkylating agents, contributing to its mutagenic potential .

Case Studies and Research Findings

-

Kinetics and Reaction Mechanisms :

A study examined the kinetics of reactions involving HMPA, highlighting its role as a nucleophile in organic synthesis. The research utilized UV-Vis spectrophotometry to monitor reaction rates, demonstrating that HMPA can stabilize reaction intermediates effectively . -

Supramolecular Chemistry :

HMPA has been investigated for its role in supramolecular systems, where it modulates protein assembly through host-guest interactions. This approach has implications for controlling biological pathways and enhancing protein function . -

Long-Term Exposure Studies :

Long-term feeding studies have shown inconclusive results regarding lung tumors in HMPA-exposed rats, suggesting variability in tumor incidence compared to controls. This highlights the need for further investigation into the conditions under which HMPA may exhibit carcinogenic properties .

Health Implications

Given its potential toxicity and carcinogenicity, handling HMPA requires stringent safety measures. Occupational exposure limits are not well-defined, but NIOSH recommends caution due to observed adverse effects in laboratory settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of HMPT, and how do they influence its handling in laboratory settings?

HMPT is a moisture-sensitive, air-reactive organophosphorus compound with a molecular weight of 163.20 g/mol, boiling point of 150°C, and density of 0.89 g/cm³. Its low flashpoint (26°C) and hygroscopic nature necessitate storage under inert atmospheres (e.g., nitrogen) and in airtight containers . The compound’s sensitivity to hydrolysis requires anhydrous conditions during reactions, with purification typically involving distillation under reduced pressure to remove impurities like phosphoric triamide .

Q. What are the recommended safety protocols for handling HMPT in research laboratories?

HMPT is toxic and readily absorbed through the skin. Researchers must use gloves, fume hoods, and protective eyewear. Occupational exposure data indicate that over 90% of exposures occur in labs, emphasizing the need for rigorous containment . Spills should be neutralized with inert adsorbents, and waste must be treated as hazardous due to its carcinogenic potential .

Q. How is HMPT synthesized, and what are common purity assessment methods?

HMPT is synthesized via reactions of dimethylamine with phosphorus trichloride, followed by distillation. Purity is typically assessed via gas chromatography (GC), with commercial grades offering >90% purity. Impurities such as residual amines or moisture are minimized by vacuum distillation and molecular sieve storage .

Advanced Research Questions

Q. What mechanistic role does HMPT play in catalyzing Michael addition reactions?

HMPT acts as a Lewis base catalyst in Michael additions, coordinating to electrophilic substrates (e.g., α,β-unsaturated carbonyls) to enhance nucleophile reactivity. For example, it facilitates the addition of malonates to alkenones by stabilizing transition states through phosphorous-centered lone-pair donation. This catalytic efficiency is highlighted in reactions achieving >85% yield under mild conditions (room temperature, 3 days) .

Q. How can researchers optimize HMPT-mediated desulfurization in Barton syntheses of hindered alkenes?

In Barton desulfurization, HMPT promotes the elimination of sulfur or nitrogen from heterocycles. Optimization involves using stoichiometric HMPT (1.2–1.5 equivalents) in anhydrous tetrahydrofuran (THF) under argon. Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid over-decomposition. Yields improve with slow addition of HMPT to prevent exothermic side reactions .

Q. What strategies reconcile discrepancies in reported thermal stability data for HMPT?

Discrepancies in thermal stability (e.g., decomposition temperatures) arise from differences in experimental conditions (e.g., heating rate, atmosphere). Calorimetric studies show HMPT’s heat capacity () as 298.5 J/mol·K at 298 K. Researchers should standardize measurements using dynamic differential scanning calorimetry (DSC) under inert gas to minimize oxidative decomposition artifacts .

Q. How does HMPT compare to alternatives like HMPA in phosphoramidite synthesis?

HMPT and hexamethylphosphoric triamide (HMPA) differ in oxidation states (P³⁺ vs. P⁵⁺). HMPT’s stronger nucleophilicity makes it superior in synthesizing phosphoramidites (e.g., L2 and L6 ligands) via reactions with phenols. For instance, HMPT with o-cresol in 1,2-dimethoxyethane yields phosphoramidites in 86% purity after bulb-to-bulb distillation, outperforming HMPA in reaction rates and selectivity .

Q. What analytical techniques are critical for characterizing HMPT-containing reaction mixtures?

Nuclear magnetic resonance (³¹P NMR) is essential for tracking phosphorus intermediates, with HMPT resonating at δ ~139 ppm. Mass spectrometry (HRMS-DART) and X-ray crystallography (for crystalline derivatives) validate structural integrity. Contaminants like triethylammonium chloride (from syntheses) are removed via filtration and column chromatography .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on HMPT’s catalytic efficiency in large-scale reactions?

Scalability issues often stem from HMPT’s exothermic reactivity and moisture sensitivity. Pilot studies recommend incremental reagent addition and real-time temperature monitoring. For example, in phosphoramidite synthesis, scaling from 2 mmol to 20 mmol requires adjusted reflux times (24–48 hours) and solvent volumes to maintain yields >80% .

Q. What experimental controls mitigate batch-to-batch variability in HMPT-mediated reactions?

Batch variability is minimized by pre-drying HMPT over molecular sieves and standardizing reaction atmospheres (argon vs. nitrogen). Control experiments using deuterated solvents (e.g., THF-d₈) help identify moisture-induced side reactions via ¹H NMR .

Propiedades

IUPAC Name |

N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDBWWRIXBMVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061816 | |

| Record name | Phosphorous triamide, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Hexamethylphosphorous triamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1608-26-0 | |

| Record name | Tris(dimethylamino)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexametapil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylphosphorous triamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous triamide, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous triamide, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(dimethylamino)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLPHOSPHOROUS TRIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6072HG2UW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.